![molecular formula C23H24FN3O3 B2989705 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797966-52-9](/img/structure/B2989705.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring and the indole group would likely contribute to the compound’s three-dimensional structure.Wissenschaftliche Forschungsanwendungen
Radioligand Development and Receptor Studies
- A study highlighted the synthesis of fluorinated derivatives of WAY 100635, which were radiolabeled with fluorine-18 for evaluating their biological properties in comparison with [11C]carbonyl WAY 100635. This research aims at developing radioligands for better statistical and quantification measurement of receptor distribution, specifically focusing on serotonin levels and receptor binding ratios in rat brain regions. The study suggests the potential of these compounds for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Synthesis of Novel Chemical Entities
- Another study described the synthesis of novel benzodifuranyl derivatives, showcasing a methodology for creating new chemical structures with potential anti-inflammatory and analgesic properties. This research not only extends the chemical space of such compounds but also tests them as cyclooxygenase inhibitors, revealing their significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activity
- Research into the antimycobacterial properties of benzimidazole analogues of antituberculosis drug candidates has shown the in vitro activity of these compounds against Mycobacterium smegmatis. This area of study is crucial for the development of new treatments for tuberculosis, addressing the need for novel therapeutic agents due to drug resistance issues (Richter et al., 2022).
Pharmacokinetics and Drug Metabolism
- The study of the disposition and metabolism of novel anaplastic lymphoma kinase inhibitors in humans is essential for understanding their pharmacokinetic profiles and optimizing their therapeutic potential. Research in this domain focuses on elucidating the metabolic pathways and identifying principal circulating components and metabolites, which is fundamental for drug development processes (Renzulli et al., 2011).
Wirkmechanismus
Target of Action
Given its structural similarity to fentanyl analogs , it may interact with opioid receptors, particularly the mu-opioid receptor, which is the primary target of fentanyl and its analogs .
Mode of Action
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may act as an agonist at the mu-opioid receptor, leading to inhibition of pain signaling pathways .
Biochemical Pathways
If it acts similarly to fentanyl analogs , it may inhibit the release of neurotransmitters involved in pain signaling, such as substance P, by binding to and activating the mu-opioid receptor .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may have similar pharmacokinetic properties. Fentanyl and its analogs are typically well absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl analogs , it may result in analgesia (pain relief) due to its potential interaction with the mu-opioid receptor .
Eigenschaften
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-30-17-7-6-16-12-21(26-20(16)13-17)22(28)25-14-15-8-10-27(11-9-15)23(29)18-4-2-3-5-19(18)24/h2-7,12-13,15,26H,8-11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMTZCUDRKPCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.